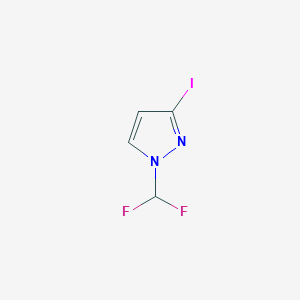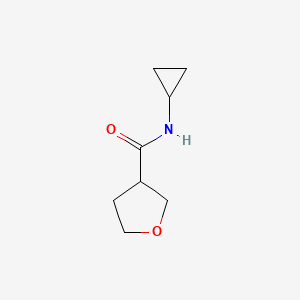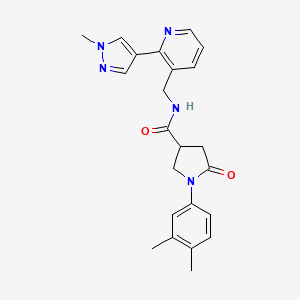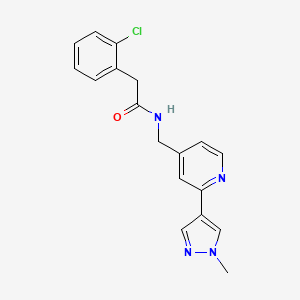
1-(Difluoromethyl)-3-iodopyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Difluoromethyl)-3-iodopyrazole” is a chemical compound that falls under the category of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. This particular compound, “1-(Difluoromethyl)-3-iodopyrazole”, contains a difluoromethyl group, which is a motif important to the agrochemical industry .
Synthesis Analysis
The synthesis of difluoromethylated pyrazoles involves several steps . The process begins with the reaction of dichloro ethyl acetoacetate with an alkali, followed by a cyclization reaction with methyl hydrazine. The intermediate product then undergoes a halogen exchange reaction with a fluorination reagent. Finally, a hydrolysis reaction is performed, resulting in the desired product .Chemical Reactions Analysis
Difluoromethylation reactions, which involve the transfer of a difluoromethyl group to a substrate, are key to the synthesis of organofluorine compounds . Fluorine substitution can dramatically influence the chemical outcome of these reactions .科学的研究の応用
Applications in Synthesis and Material Science
Biologically Active Compounds Synthesis The CHF2 moiety, present in structures like 1-(Difluoromethyl)-3-iodopyrazole, plays a crucial role in the design of pharmaceuticals and agrochemicals. This group enhances binding selectivity through hydrogen bonding, acts as a bioisostere for various functional groups, and regulates lipophilicity to improve compound activity. Specifically, 3,4-disubstituted-3-(difluoromethyl)pyrazoles are notable for their presence in numerous organic compounds exhibiting significant biological activities. This includes nearly ten kinds of pesticide molecules with annual sales reaching up to one billion dollars, underscoring their importance in agrochemical research (Zeng, Xu, & Ma, 2020).
Metal-Organic Frameworks and Catalysis Heteroleptic Ir(III) metal complexes incorporating N-phenyl-substituted pyrazoles, including derivatives of 1-(Difluoromethyl)-3-iodopyrazole, have been synthesized to achieve highly efficient, room-temperature blue phosphorescence. These complexes demonstrate potential applications in organic light-emitting diodes (OLEDs) and other photonic devices, highlighting the adaptability of such compounds in materials science and engineering (Yang et al., 2005).
Halogen Bonding in Crystal Engineering The study of 5-iodo-1-arylpyrazoles, closely related to 1-(Difluoromethyl)-3-iodopyrazole, has provided insights into the tuning of halogen bonding for crystal engineering. These compounds serve as benchmarks for investigating the significance of halogen bonding in designing solid-state materials, which is critical for developing new materials with tailored properties (Dumitrescu et al., 2020).
Advancements in Organic Synthesis
Nitrodeiodination Techniques Innovative methodologies for the nitrodeiodination of iodopyrazoles, akin to 1-(Difluoromethyl)-3-iodopyrazole, have been developed, offering a simplified, efficient path to synthesize nitropyrazoles. These methods are significant for the pharmaceutical industry, providing a green chemistry approach to synthesizing drug intermediates with improved yields and environmental compatibility (Ravi & Tewari, 2013).
Scaffold Diversification and Functionalization Research on Lewis base-catalyzed intermolecular triazene-alkyne cycloadditions underscores the utility of incorporating 1-(Difluoromethyl)-3-iodopyrazole derivatives for scaffold diversification. This methodology facilitates the synthesis of densely substituted pyrazole scaffolds, demonstrating the versatility of these compounds in creating complex molecular architectures for potential therapeutic agents (Lv et al., 2019).
作用機序
While the specific mechanism of action for “1-(Difluoromethyl)-3-iodopyrazole” is not explicitly stated, compounds with a difluoromethyl group are known to inhibit the enzyme ornithine decarboxylase (ODC) . ODC is involved in the biosynthesis of polyamines, which are important for cell differentiation and proliferation .
将来の方向性
特性
IUPAC Name |
1-(difluoromethyl)-3-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2IN2/c5-4(6)9-2-1-3(7)8-9/h1-2,4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAVXNGNQQMAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1I)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-3-iodopyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-benzoyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline](/img/structure/B2771545.png)
![2-(3-methoxybenzyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2771546.png)

![2-fluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2771550.png)


![2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-benzylacetamide](/img/structure/B2771557.png)


![N1-(4-chlorobenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2771563.png)

![4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2771565.png)
![N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide](/img/no-structure.png)
